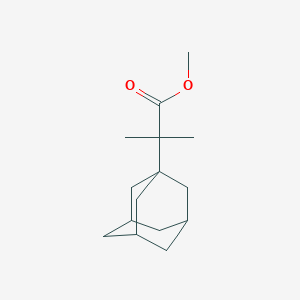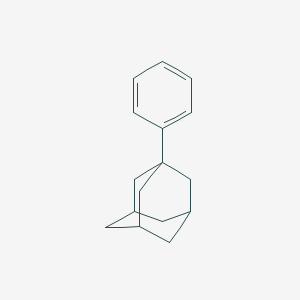![molecular formula C18H21N3O5S B241811 1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione (referred to as Compound X) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis. Compound X has also been shown to interact with certain receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Compound X has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. It has been found to interact with certain receptors and ion channels, leading to changes in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Compound X is its potential as a multi-targeted agent, with applications in various scientific fields. Additionally, it has been found to have low toxicity and good bioavailability. However, one limitation of Compound X is its limited solubility in water, which can make it challenging to work with in certain experiments. It is also relatively expensive to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving Compound X. One potential area of study is its application as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its interactions with cellular signaling pathways. Another area of study could be the development of more efficient synthesis methods for Compound X, which could improve its availability for research purposes. Finally, more research is needed to evaluate the potential applications of Compound X in other scientific fields, such as neuroscience and immunology.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of 2,4,5-trimethoxybenzaldehyde, methylsulfonyl chloride, and 2-amino-4-methylpyridine as starting materials. The reaction proceeds through nucleophilic substitution, followed by cyclization and dehydration to yield Compound X. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Compound X has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. Compound X has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, Compound X has shown potential as an antiviral agent by inhibiting the replication of certain viruses.
Propiedades
Nombre del producto |
1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione |
|---|---|
Fórmula molecular |
C18H21N3O5S |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-methyl-2-methylsulfanyl-5-(2,4,5-trimethoxyphenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C18H21N3O5S/c1-21-16-15(17(23)20-18(21)27-5)10(7-14(22)19-16)9-6-12(25-3)13(26-4)8-11(9)24-2/h6,8,10H,7H2,1-5H3,(H,19,22) |
Clave InChI |
KCMZCNDBAXBRKK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3OC)OC)OC)C(=O)N=C1SC |
SMILES canónico |
CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3OC)OC)OC)C(=O)N=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)








